molecular formula C5H4I2N2S B14078572 2,4-Diiodo-5-(methylsulfanyl)pyrimidine CAS No. 100276-81-1

2,4-Diiodo-5-(methylsulfanyl)pyrimidine

Katalognummer: B14078572
CAS-Nummer: 100276-81-1
Molekulargewicht: 377.98 g/mol
InChI-Schlüssel: UVSAIIJMRROJBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Diiodo-5-(methylsulfanyl)pyrimidine is a chemical compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of two iodine atoms at positions 2 and 4, and a methylsulfanyl group at position 5.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diiodo-5-(methylsulfanyl)pyrimidine typically involves the iodination of 5-(methylsulfanyl)pyrimidine. The reaction is carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction conditions usually involve refluxing the reactants in a suitable solvent like acetic acid or ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Diiodo-5-(methylsulfanyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

its derivatives are known to interact with various molecular targets, including enzymes and receptors, through mechanisms such as enzyme inhibition or receptor binding . The presence of iodine atoms and the methylsulfanyl group can significantly influence the compound’s reactivity and interaction with biological targets.

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

100276-81-1

Molekularformel

C5H4I2N2S

Molekulargewicht

377.98 g/mol

IUPAC-Name

2,4-diiodo-5-methylsulfanylpyrimidine

InChI

InChI=1S/C5H4I2N2S/c1-10-3-2-8-5(7)9-4(3)6/h2H,1H3

InChI-Schlüssel

UVSAIIJMRROJBV-UHFFFAOYSA-N

Kanonische SMILES

CSC1=CN=C(N=C1I)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.